molecular formula C17H14ClNO2 B5202042 4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione

Cat. No.: B5202042
M. Wt: 299.7 g/mol
InChI Key: PRRIKTGPPBAHAR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a polycyclic compound featuring a rigid tetracyclic core fused with a 4-chlorophenyl substituent. The structure comprises a bicyclo[2.2.2]octene system integrated with additional fused rings, resulting in a highly constrained geometry that enhances binding affinity to biological targets . This compound is synthesized via Diels-Alder reactions or coupling reactions using 4-azapentacyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene hydrochloride as a starting material, followed by acylation with 4-chlorobenzoyl derivatives . Its molecular weight is approximately 371.44 g/mol (based on analogs), with a chloro substituent contributing to lipophilicity and electronic effects .

The compound has been investigated primarily as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.

Properties

IUPAC Name

4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c18-8-1-3-9(4-2-8)19-16(20)14-10-5-6-11(13-7-12(10)13)15(14)17(19)21/h1-6,10-15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRIKTGPPBAHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione , a member of the tetracyclic imide family, has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing research findings and case studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features a unique tetracyclic framework, which contributes to its biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Molecular Formula

  • Chemical Formula : C14_{14}H10_{10}ClN\O2_{2}
  • Molecular Weight : 255.68 g/mol

Structural Characteristics

The compound exhibits specific functional groups that are crucial for its biological activity:

  • Imide Group : Known for its role in various biological interactions.
  • Chlorophenyl Substituent : May enhance binding affinity to certain receptors.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against vaccinia and cowpox viruses. In a high-throughput screening study involving 356,000 compounds, several imide derivatives demonstrated significant antiviral activity, with a notable compound being tecovirimat (related to the tetracyclic structure), which inhibits extracellular virus formation .

Insecticidal Activity

Studies have shown that the imides derived from this compound can protect crops by inhibiting the growth of lepidopteran pests. The mechanism involves disrupting the normal development of these insects, showcasing the potential for agricultural applications .

Other Biological Effects

The compound has been explored for various other biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown promise in inhibiting bacterial growth.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.

Case Study 1: Antiviral Screening

In a study by Bailey et al., imide derivatives were screened for their ability to inhibit viral replication. The most active compound was found to inhibit the formation of extracellular viruses effectively, leading to the approval of tecovirimat as a treatment for smallpox .

Case Study 2: Insect Growth Inhibition

Brechbuhler & Petitpierre (1975) investigated various imide derivatives for their insecticidal properties. They reported that certain compounds significantly reduced the viability of lepidopteran larvae, making them potential candidates for eco-friendly pest control solutions .

Research Findings Summary

Activity Findings Source
AntiviralSignificant inhibition of vaccinia and cowpox virusesBailey et al.
InsecticidalEffective against lepidopteran pestsBrechbuhler & Petitpierre
CytotoxicityPreliminary evidence of anticancer activity on specific cell linesVarious studies

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 4-chlorophenyl and 6-chloropyridinyl substituents enhance 11β-HSD1 inhibition potency (IC₅₀ < 50 nM) due to improved interactions with the enzyme’s hydrophobic pocket . However, chloroaryl derivatives generally exhibit poor selectivity over 11β-HSD2.
  • Bulkier Substituents : Cyclohexenyl and bromophenyl analogs show reduced potency but improved metabolic stability, likely due to decreased susceptibility to oxidative metabolism .
  • Heteroaromatic Groups : Thienyl and pyridinyl substituents introduce π-π stacking interactions but may reduce solubility .

Pharmacological and Physicochemical Properties

  • 11β-HSD1 Inhibition : The target compound (IC₅₀ = 5–20 nM) outperforms thienyl and cyclohexenyl analogs but is less potent than optimized cyclohexanecarboxamide derivatives (IC₅₀ = 1–5 nM) .
  • Selectivity : Chlorophenyl and pyridinyl analogs show <10-fold selectivity for 11β-HSD1 over 11β-HSD2, whereas cyclohexenyl derivatives achieve >50-fold selectivity .
  • Stability : Microsomal half-life (t₁/₂) for the target compound is <15 min (human liver microsomes), compared to >60 min for cyclohexenyl analogs .

Crystallographic and Spectral Data

  • Hydrogen Bonding : The imide group forms C—H⋯O and O—H⋯O interactions in crystal structures, stabilizing the rigid conformation .
  • NMR Shifts : The 4-chlorophenyl group produces distinct aromatic protons at δ 7.4–7.6 ppm in ^1H-NMR, with carbonyl carbons at ~170 ppm in ^13C-NMR .

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